![molecular formula C26H23N3O3 B14218155 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate CAS No. 824409-53-2](/img/structure/B14218155.png)
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate is a chemical compound known for its unique structure, which combines an acridine moiety with a piperazine ring and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate typically involves the following steps:
Formation of Acridin-9-ylcarbonyl Chloride: Acridine is reacted with thionyl chloride to form acridin-9-ylcarbonyl chloride.
Reaction with Piperazine: The acridin-9-ylcarbonyl chloride is then reacted with piperazine to form 4-(acridin-9-ylcarbonyl)piperazine.
Acetylation: Finally, 4-(acridin-9-ylcarbonyl)piperazine is acetylated using phenyl acetate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Investigated for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate involves its interaction with molecular targets such as DNA and proteins. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The piperazine ring may enhance the compound’s binding affinity to specific proteins, influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate
- 3-{4-[(Acridin-9-yl)carbonyl]piperazin-1-yl}phenyl benzoate
Uniqueness
3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the acridine moiety provides strong DNA-binding capabilities, while the piperazine ring offers flexibility in molecular interactions.
Properties
CAS No. |
824409-53-2 |
|---|---|
Molecular Formula |
C26H23N3O3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[3-[4-(acridine-9-carbonyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C26H23N3O3/c1-18(30)32-20-8-6-7-19(17-20)28-13-15-29(16-14-28)26(31)25-21-9-2-4-11-23(21)27-24-12-5-3-10-22(24)25/h2-12,17H,13-16H2,1H3 |
InChI Key |
PGXKRPPYQNXWRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



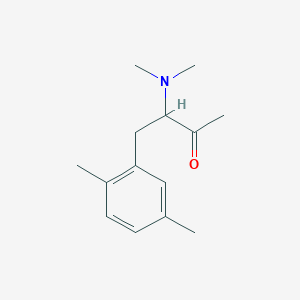
![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)

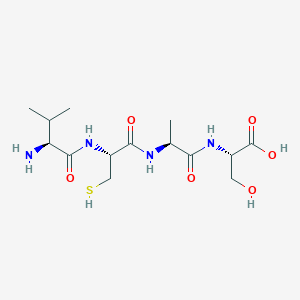
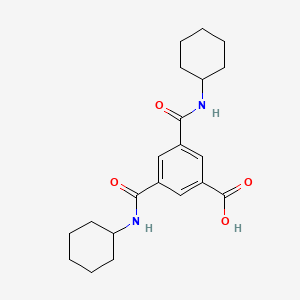
![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![Lithium {(E)-[1-(4-methoxyphenyl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14218104.png)
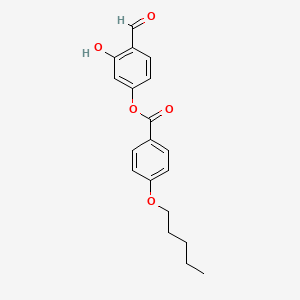
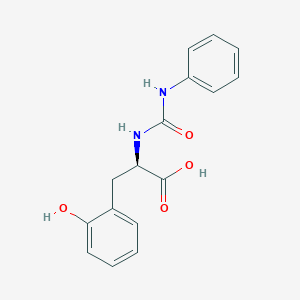
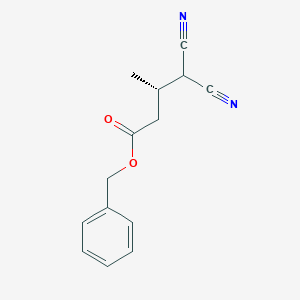
![Phosphonic acid, [(2S)-2-amino-2-(2-bromophenyl)ethyl]-, diethyl ester](/img/structure/B14218124.png)
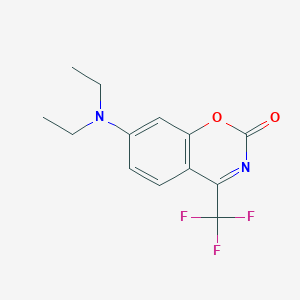
![N-[(3S)-1-Phenylpent-1-en-3-yl]methanesulfonamide](/img/structure/B14218129.png)
